N-[2-(2-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a methoxyphenyl group, a phenylcarbamoyl group, and a thiazol group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazol ring, which is a type of heterocyclic compound containing sulfur and nitrogen. It also contains several aromatic rings (the phenyl groups) and an ether group (the methoxy group). The presence of these different groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the amide group might be hydrolyzed under acidic or basic conditions, or the thiazol ring might undergo reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and other physical properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-10-6-5-7-15(18)11-12-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-8-3-2-4-9-16/h2-10,14H,11-13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXDPKGIRKVPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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